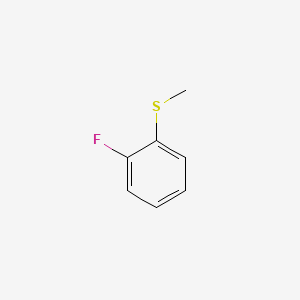

2-Fluorothioanisole

Beschreibung

Overview of Organofluorine and Organosulfur Chemistry in Modern Synthesis

Organofluorine and organosulfur chemistry are pivotal fields in modern synthetic chemistry, contributing significantly to the development of new materials, pharmaceuticals, and agrochemicals. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org The carbon-fluorine bond is one of the strongest covalent single bonds, which imparts high thermal and metabolic stability to organofluorine compounds. chinesechemsoc.orgthieme-connect.de It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The unique properties of fluorine, such as its high electronegativity and ability to modulate lipophilicity and permeability, make it a valuable element in drug design. chinesechemsoc.org

Similarly, organosulfur compounds play a crucial role in various scientific domains. nih.gov These compounds are not only prevalent in pharmaceuticals, natural products, and materials but also serve as versatile building blocks in organic synthesis. nih.govmdpi.com The diverse oxidation states of sulfur allow for a rich chemistry and a wide range of applications. mdpi.com The development of new methods for creating carbon-sulfur bonds is an active area of research, with a focus on efficiency and sustainability. rsc.org

The synergy between fluorine and sulfur has led to the emergence of fluoroalkyl thioethers as a class of compounds with exceptional properties. The incorporation of a trifluoromethylthio (SCF3) group, for instance, can induce even higher lipophilicity than a trifluoromethyl (CF3) group, enhancing membrane permeability. rsc.org This has spurred the development of novel methods for the synthesis of such compounds. rsc.orgnih.gov

Significance of Thioanisole (B89551) Derivatives in Chemical and Materials Science

Thioanisole and its derivatives are important intermediates in the production of pharmaceuticals, pesticides, and dyes. rsc.org They are characterized by a methylthio group attached to a benzene (B151609) ring and serve as versatile scaffolds in organic synthesis. The sulfur atom in thioanisole derivatives can be readily oxidized, allowing for further functionalization and modulation of the molecule's properties. acs.org

In materials science, thioanisole derivatives are investigated for their potential in creating high-performance materials. For example, certain thioanisole derivatives are used as monomers for synthesizing resins with high refractive indices and excellent transparency, suitable for optical materials and coatings. google.com The development of photocatalytic systems using thioanisole derivatives has also been explored for the synthesis of complex heterocyclic compounds. doshisha.ac.jp

Recent research has focused on the direct functionalization of the C(sp³)–H bond of the methyl group in thioanisoles, which has been a challenging but rewarding endeavor. acs.org This approach allows for the construction of complex molecules from simple starting materials. The study of the gas-phase fragmentation of thioanisole derivatives using mass spectrometry has provided valuable insights into their chemical behavior. rsc.org

Positioning of 2-Fluorothioanisole within Fluorinated Aromatic Thioethers

This compound belongs to the class of fluorinated aromatic thioethers, which are compounds containing a fluorine atom and a thioether group attached to an aromatic ring. The presence of both fluorine and sulfur imparts unique electronic and steric properties to these molecules. The position of the fluorine atom on the aromatic ring significantly influences the molecule's conformation and reactivity. cdnsciencepub.comnih.gov

The synthesis of fluorinated aromatic thioethers can be achieved through various methods, including the reaction of fluorinated aryl halides with thiols or the fluorination of pre-existing thioethers. acs.orgorganic-chemistry.org The development of efficient and selective methods for the synthesis of these compounds is crucial for exploring their full potential in various applications. nih.gov

Research on fluorinated thioanisoles, such as this compound, often involves studying their conformational preferences and the barriers to internal rotation of the methylthio group. cdnsciencepub.com These studies, often employing techniques like nuclear magnetic resonance (NMR) spectroscopy and computational methods, provide fundamental understanding of the structure-property relationships in these molecules. cdnsciencepub.com

Historical Context of this compound Research and Initial Investigations

Early research on fluorinated thioanisoles, including this compound, was often part of broader investigations into the synthesis and properties of organofluorine and organosulfur compounds. The synthesis of this compound can be accomplished by the methylation of the corresponding 2-fluorothiophenol (B1332064) with dimethyl sulfate. cdnsciencepub.com The 2-fluorothiophenol itself is typically synthesized from 2-fluoroaniline. cdnsciencepub.com

Initial investigations into this compound focused on understanding its fundamental molecular structure and dynamics. Spectroscopic studies, such as resonance-enhanced two-photon ionization (R2PI) spectroscopy, have been employed to probe the electronic states and conformational landscape of this compound. nih.govacs.org These studies have revealed that the presence of the ortho-fluoro substituent can lead to non-planar geometries in the excited state. nih.govacs.org The wave packet dynamics of this compound have also been investigated using femtosecond time-resolved pump-probe methods, revealing insights into its behavior in the excited S1 state. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTSELVZWGHUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379208 | |

| Record name | 2-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-20-9 | |

| Record name | 2-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Fluorothioanisole

Synthetic Routes to 2-Fluorothioanisole

The synthesis of this compound, a key intermediate in various chemical industries, can be achieved through several strategic pathways. These methods are designed to ensure high purity and yield, catering to both laboratory-scale research and large-scale industrial production.

Methylation of 2-Fluorothiophenol (B1332064) Derivatives

A primary and straightforward method for the synthesis of this compound involves the methylation of 2-fluorothiophenol. bldpharm.comsigmaaldrich.com This reaction typically employs a methylating agent to introduce a methyl group to the sulfur atom of the thiophenol. Common methylating agents include methyl iodide or dimethyl sulfate, and the reaction is often carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiophenate anion.

For instance, the synthesis of 2-bromo-4-fluorothioanisole (B1278475) is achieved through the methylation of commercially available 2-bromo-4-fluorobenzenethiol. unibo.it Similarly, 2-bromo-4-methylthioanisole is prepared by the methylation of 2-bromo-4-methylbenzenethiol. unibo.it These examples highlight the versatility of this method for preparing various substituted fluorothioanisole derivatives.

Electrophilic Aromatic Substitution Strategies (e.g., Bromination and Fluorination of Thioanisole (B89551) Precursors)

Electrophilic aromatic substitution (EAS) on a thioanisole precursor represents another viable synthetic route. This strategy involves the direct introduction of a fluorine atom onto the aromatic ring of thioanisole or its derivatives. For example, the synthesis of 2-bromo-5-fluorothioanisole (B174236) can be accomplished by the bromination and fluorination of thioanisole. This process typically requires a catalyst, such as iron(III) bromide, to facilitate the substitution reactions. The regioselectivity of the substitution is influenced by the directing effects of the methylthio group and any other substituents present on the aromatic ring.

Novel Fluorination Approaches for Thioanisole Scaffolds

Recent advancements in synthetic chemistry have led to the development of novel fluorination methods applicable to thioanisole scaffolds. These methods often provide milder reaction conditions and improved selectivity compared to traditional techniques. While direct fluorination of thioanisole can be challenging, modern fluorinating agents and catalytic systems offer new possibilities. Research into nucleophilic fluorination of activated aromatic systems, potentially starting from nitroaromatics, presents an alternative pathway. doi.org Additionally, methods for the direct incorporation of fluorinated moieties onto molecules are an active area of research, which could be adapted for the synthesis of this compound and its derivatives. researchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity is a critical aspect of synthesizing a specific isomer like this compound. numberanalytics.com In electrophilic aromatic substitution reactions on thioanisole, the methylthio group is an ortho-, para-director. Therefore, careful selection of reaction conditions and starting materials is necessary to favor the formation of the ortho-substituted product. The interplay of steric and electronic effects of substituents on the aromatic ring governs the final isomeric ratio. numberanalytics.com In syntheses starting from pre-functionalized rings, such as the methylation of 2-fluorothiophenol, the regiochemistry is predetermined by the starting material.

Stereoselectivity is generally not a factor in the synthesis of the achiral this compound itself. However, for chiral derivatives or in subsequent reactions involving the compound, stereochemical control can become crucial. nih.gov

Industrial Production Methods and Scalability Considerations

For industrial-scale production of this compound, factors such as cost-effectiveness, safety, and environmental impact are paramount. prof-research.com The methylation of 2-fluorothiophenol is often a preferred route due to the availability of starting materials and the robustness of the reaction. To enhance efficiency and consistency, industrial processes may utilize continuous flow reactors. This technology allows for precise control over reaction parameters like temperature, pressure, and reactant concentrations, leading to higher yields and purity. The scalability of any synthetic route depends on the availability and cost of raw materials, the complexity of the process, and the ease of purification.

Reactivity and Mechanistic Investigations of this compound

The reactivity of this compound is shaped by the electronic properties of both the fluorine and methylthio substituents on the aromatic ring. These groups influence the electron density of the ring and its susceptibility to various chemical transformations.

The fluorine atom, being highly electronegative, has an electron-withdrawing inductive effect, while the sulfur of the methylthio group can donate electron density to the aromatic ring through resonance. This interplay affects the molecule's behavior in reactions such as electrophilic and nucleophilic aromatic substitutions.

Mechanistic studies have delved into the photochemistry of this compound. Upon electronic excitation, it can undergo photodissociation. rsc.org Specifically, the optically-bright S1 (ππ) state is strongly coupled to the optically-dark S2 (πσ) state, which is repulsive along the S–CH3 bond. rsc.org This leads to a bifurcation of the reactive flux into two distinct pathways with different energy disposals and nonadiabatic transition probabilities. rsc.orgresearchgate.netresearchgate.net The nonplanar geometry of this compound in its S1 minimum energy state is believed to facilitate this efficient vibronic coupling. rsc.orgresearchgate.netresearchgate.net

Furthermore, computational and experimental studies have investigated the conformational preferences of this compound, indicating that the molecule favors a planar anti-conformer to maximize conjugation between the sulfur orbitals and the π-system while minimizing repulsion between the methyl group and the fluorine atom. cdnsciencepub.com

The oxidation of the sulfur atom in thioanisole derivatives, including fluorinated analogs, has also been a subject of mechanistic investigation. nsf.govnih.gov These studies explore the nature of the oxidizing species and the factors controlling the reaction rates and product selectivity, which can lead to the formation of sulfoxides or sulfones.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing substituents on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com

Influence of Fluorine and Methylthio Substituents on SNAr Pathways

In the context of this compound, the fluorine atom and the methylthio group exert significant influence on the SNAr reaction pathways.

The fluorine atom at the C-2 position serves two primary roles: it acts as the leaving group and as a powerful activating group. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, facilitating the initial, rate-determining attack by a nucleophile. nih.govkyoto-u.ac.jp In SNAr reactions, the reactivity of aryl halides often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. nih.gov This is because the rate-limiting step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comkyoto-u.ac.jp The strong inductive effect of fluorine stabilizes the intermediate carbanion, making aryl fluorides surprisingly reactive in SNAr processes. masterorganicchemistry.comnih.gov

The methylthio group (-SCH₃) , located ortho to the fluorine atom, also influences the reaction. Its effect on the stability of the Meisenheimer intermediate is key. Electron-withdrawing groups placed ortho or para to the leaving group are most effective at stabilizing the negative charge of the intermediate through resonance and/or induction, thus increasing the reaction rate significantly compared to when they are in the meta position. youtube.commasterorganicchemistry.com The sulfur atom of the methylthio group can influence the regioselectivity of substitution reactions.

The combined effect of the ortho-methylthio group and the fluorine leaving group makes the C-2 position of this compound susceptible to nucleophilic attack, provided a suitable nucleophile and reaction conditions are employed. The reaction proceeds via the formation of a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the fluorine atom.

Competitive Reaction Pathways

While the addition-elimination mechanism is the primary pathway for SNAr reactions on activated aryl halides like this compound, other reaction pathways can theoretically compete under specific conditions.

One such alternative is the elimination-addition (benzyne) mechanism. This pathway becomes significant for unactivated aryl halides that lack electron-withdrawing groups and typically requires the use of a very strong base, such as sodium amide (NaNH₂). youtube.com The reaction proceeds through a highly reactive benzyne (B1209423) intermediate. However, for this compound, the presence of the strongly activating fluorine atom makes the addition-elimination pathway via the Meisenheimer complex far more favorable. youtube.com

Competition in SNAr reactions can also arise from the nature of the nucleophile and the presence of other potential leaving groups on the aromatic ring. For instance, in derivatives such as 2-bromo-5-fluorothioanisole, a nucleophile could potentially displace either the bromine or the fluorine atom. The relative reactivity would depend on the specific conditions and the inherent leaving group ability of each halogen in the context of the SNAr mechanism. Generally, fluorine's ability to activate the ring for nucleophilic attack makes it a better leaving group in these reactions. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions

Directing Effects of Fluorine and Methylthio Groups

In this compound, the directing effects of both the fluorine atom and the methylthio group must be considered to predict the outcome of electrophilic substitution.

The fluorine atom is a unique substituent in EAS. Due to its high electronegativity, it is an inductively electron-withdrawing group (-I effect), which deactivates the ring towards electrophilic attack. masterorganicchemistry.com However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). masterorganicchemistry.comlibretexts.org This resonance effect stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions. masterorganicchemistry.com Consequently, fluorine is an ortho, para-director, despite being a deactivating group. wikipedia.orglibretexts.org The directing effect is strongly in favor of the para position due to a combination of the strong inductive deactivation at the closer ortho position and potential steric hindrance. wikipedia.org

The methylthio group (-SCH₃) is generally considered an activating, ortho, para-directing group. The sulfur atom's lone pairs can participate in resonance, donating electron density to the ring and stabilizing the arenium ion intermediate formed during attack at the ortho and para positions.

When both substituents are present on the ring, as in this compound, the regiochemical outcome is determined by the interplay of their effects. The groups are ortho to each other (at C-1 and C-2). The directing power of the substituents must be weighed. Generally, the group with the stronger activating effect governs the position of substitution. libretexts.org The positions open for substitution are C-3, C-4, C-5, and C-6.

| Position | Influence of -SCH₃ (at C1) | Influence of -F (at C2) | Combined Influence |

| C-3 | ortho to -SCH₃ (activated) | meta to -F (deactivated) | Possible, activated by -SCH₃ |

| C-4 | meta to -SCH₃ (deactivated) | para to -F (activated) | Possible, activated by -F |

| C-5 | para to -SCH₃ (activated) | meta to -F (deactivated) | Possible, activated by -SCH₃ |

| C-6 | ortho to -SCH₃ (activated) | ortho to -F (activated) | Sterically hindered |

The -SCH₃ group is a stronger activator than the deactivating -F group. Therefore, substitution is expected to be primarily directed by the methylthio group to its ortho (C-6) and para (C-5) positions. However, the C-6 position is sterically hindered by the adjacent fluorine atom. The C-4 position is activated by the para-directing fluorine. Therefore, electrophilic substitution on this compound is likely to yield a mixture of products, with substitution occurring at the C-3, C-4, and C-5 positions, the precise ratio of which would depend on the specific electrophile and reaction conditions.

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation. This process allows for the synthesis of corresponding sulfoxides and sulfones, which are valuable compounds in organic synthesis. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and the reaction conditions.

Formation of Sulfoxides and Sulfones

The oxidation of a thioether first yields a sulfoxide (B87167), and further oxidation produces a sulfone.

Thioether → Sulfoxide → Sulfone

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. researchgate.net The selectivity of the oxidation (i.e., stopping at the sulfoxide stage or proceeding to the sulfone) can often be controlled. For example, using a stoichiometric amount of the oxidant under mild conditions tends to favor the formation of the sulfoxide. In contrast, using an excess of the oxidizing agent and/or more forcing conditions typically leads to the fully oxidized sulfone. organic-chemistry.org

Specific catalysts can provide high selectivity for either the sulfoxide or the sulfone. For instance, studies have shown that tantalum carbide can catalyze the oxidation of sulfides to sulfoxides with high yields using 30% hydrogen peroxide, while niobium carbide under similar conditions efficiently produces the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org The oxidation of various thioanisoles has been successfully achieved using different catalytic systems. researchgate.netmdpi.com For example, the oxidation of the closely related 4-fluorothioanisole (B1305291) to its corresponding sulfoxide has been documented in biotechnological studies using monooxygenases. mdpi.com

| Oxidizing System | Product(s) | Remarks |

| H₂O₂ (1 equivalent) | Mainly Sulfoxide | Stoichiometric control can afford the sulfoxide. |

| H₂O₂ (excess) / Heat | Mainly Sulfone | Excess oxidant and harsher conditions favor the sulfone. |

| H₂O₂ / Tantalum Carbide catalyst | Sulfoxide | Provides high selectivity for the sulfoxide. organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / Niobium Carbide catalyst | Sulfone | Provides high selectivity for the sulfone. organic-chemistry.orgorganic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide and/or Sulfone | Common reagent, selectivity can be controlled by stoichiometry. |

| 2,2,2-Trifluoroacetophenone / H₂O₂ | Sulfoxide or Sulfone | Organocatalytic system where selectivity depends on conditions. organic-chemistry.org |

Asymmetric Oxidation Methodologies

Asymmetric catalytic oxidation represents a crucial technique for converting prochiral substrates into enantio-enriched products, with the catalyst's chirality typically inducing the asymmetry. wikipedia.org This is particularly relevant for the enantioselective oxidation of unsymmetrical thioethers, like this compound, to produce chiral sulfoxides. wikipedia.org Optically active sulfoxides are valuable as chiral auxiliaries and as intermediates in the synthesis of other optically active compounds. libretexts.org

The development of methods for asymmetric sulfoxidation has been an active area of research. libretexts.org Enzyme-catalyzed reactions, for instance, offer an effective pathway. libretexts.org Bacterial flavoenzymes, such as cyclohexanone (B45756) monooxygenase (CHMO), can catalyze the oxidation of prochiral thioethers with high enantioselectivity. libretexts.org

Another approach involves the use of chiral reagents. Chiral hydroperoxides and N-sulfonyl oxaziridines have been employed to oxidize prochiral sulfides to optically active sulfoxides, often with moderate to good enantioselectivity. libretexts.org Additionally, chiral metal complexes have proven to be effective catalysts. For example, chiral Ti-salen complexes can catalyze the oxidation of sulfides in the presence of an oxidant like urea (B33335) hydrogen peroxide (UHP) or aqueous hydrogen peroxide. libretexts.org Similarly, Fe(salan) and Al(salalen) complexes have been shown to catalyze the aqueous hydrogen peroxide oxidation of sulfides. libretexts.org Chiral Ru(NO)-salen complexes can even facilitate sulfoxidation under aerobic conditions using visible light irradiation at room temperature. libretexts.org

A notable application of asymmetric oxidation is in the synthesis of pharmaceuticals like Esomeprazole (Nexium), where the final step involves the asymmetric oxidation of a thioether. wikipedia.org

Catalytic Oxidation Studies

The catalytic oxidation of thioanisoles, including fluorinated derivatives, has been a subject of extensive research. Manganese corrole (B1231805) complexes, for example, have been shown to efficiently catalyze the oxidation of various substituted thioanisoles to their corresponding sulfoxides with high conversions and excellent selectivity. nsf.gov These reactions often utilize iodobenzene (B50100) diacetate (PhI(OAc)2) as a mild oxygen source, with the presence of a small amount of water accelerating the reaction. nsf.gov Methanol has been identified as a particularly effective solvent for these manganese corrole-catalyzed sulfoxidations, leading to high conversion and selectivity. nsf.gov

The mechanism of these oxidations can involve high-valent manganese(V)-oxo corrole species, which are generated chemically and then react with the thioanisole substrates. nsf.gov Kinetic studies have shown that the reactions of these manganese(V)-oxo species with thioanisoles follow a second-order rate law. nsf.gov Interestingly, competition studies have revealed that a manganese(V)-oxo species may not be the sole active oxidant under all catalytic conditions. nsf.gov

Other catalytic systems have also been explored. For instance, hybrid materials based on manganese meso-tetraarylporphyrins immobilized on hydrated mesoporous titanium dioxide have demonstrated excellent catalytic activity in the selective oxidation of sulfides to sulfoxides using molecular oxygen and isobutyraldehyde. mdpi.com Furthermore, ruthenium BODIPY porphyrin has shown enhanced catalytic activity for sulfoxidation in the presence of visible light. wku.edu

The oxidation of sulfides is a valuable transformation as sulfoxides are key intermediates in the synthesis of many biologically active molecules and are also used in chemical synthesis for functional group transformations. wku.edu

Reduction Reactions of this compound and its Derivatives

The reduction of this compound and its derivatives can lead to the formation of the corresponding thiol or sulfide (B99878) derivatives. This transformation is a fundamental reaction in organic synthesis, allowing for the modification of the sulfur-containing functional group.

Cross-Coupling Reactions Utilizing this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov this compound, with its reactive C-F bond, can participate in such reactions, particularly those catalyzed by transition metals like palladium and nickel. kyoto-u.ac.jp

Palladium-catalyzed cross-coupling reactions are among the most common and important methods for constructing Csp2-Csp2, Csp2-Csp, and Csp2-N bonds. libretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide straightforward synthetic routes to a wide variety of molecules. libretexts.orgcore.ac.uk

Several named reactions fall under this category, including the Stille, Suzuki, Sonogashira, and Heck reactions for C-C bond formation, and the Buchwald-Hartwig amination for C-N bond formation. libretexts.orgsigmaaldrich.com These reactions typically involve the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. libretexts.org

While the C-F bond is generally the strongest carbon-halogen bond and thus less reactive, its activation can be achieved under specific catalytic conditions. kyoto-u.ac.jp The development of specialized ligands has been crucial in expanding the scope of palladium-catalyzed cross-coupling to include less reactive organohalides. kyoto-u.ac.jp

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods. nih.govtdx.cat Nickel catalysts can facilitate the coupling of a diverse range of electrophiles and nucleophiles. uni-regensburg.de

Recent advancements have demonstrated the utility of nickel catalysis in activating challenging C-F bonds. beilstein-journals.org For example, nickel-catalyzed defluorinative cross-coupling of 2-fluorobenzofurans with arylboronic acids has been achieved at ambient temperature. beilstein-journals.org This process is thought to proceed through the formation of a nickelacyclopropane intermediate, which facilitates the activation of the aromatic C-F bond via β-fluorine elimination. beilstein-journals.org This methodology allows for the synthesis of a variety of 2-arylbenzofurans. beilstein-journals.org

Nickel-catalyzed reactions can also feature unique mechanistic pathways, such as migratory cross-coupling, where the catalyst "walks" along a carbon chain to form a bond at a more remote position. nih.govrsc.org Some nickel-catalyzed cross-coupling reactions are proposed to proceed through a radical chain process. nih.gov

Derivatives of this compound serve as important precursors in the synthesis of functional materials. For instance, 2-bromo-5-fluorothioanisole is used in the synthesis of functionalized thiophenes and other materials with desirable electronic properties. These materials are crucial for applications in organic electronics, such as conductive polymers and organic semiconductors.

Nickel-Catalyzed Coupling Reactions

Derivatives and Analogs of this compound

The structural modification of this compound provides access to a range of compounds with altered physicochemical properties. These modifications can be broadly categorized into the introduction of additional fluorine atoms, the incorporation of other halogens, and the design of isosteric and bioisosteric analogs.

Synthesis and Reactivity of Polyfluorinated Thioanisoles (e.g., 2,6-difluoro and 2,3,5,6-tetrafluoro derivatives)

The synthesis of polyfluorinated thioanisoles often leverages the high reactivity of perfluoroarenes toward nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of multiple fluorine atoms activates the aromatic ring for attack by nucleophiles. nih.govnih.gov

Synthesis: A primary route to polyfluorinated thioanisoles is the reaction of a polyfluorinated benzene (B151609) derivative, such as hexafluorobenzene (B1203771), with a source of the methylthiolate nucleophile (CH₃S⁻). For instance, 2,3,5,6-tetrafluorothioanisole can be prepared from the reaction of pentafluorobenzene (B134492) with sodium thiomethoxide. Similarly, the reaction of hexafluorobenzene with one equivalent of sodium thiomethoxide typically yields pentafluorothioanisole, where subsequent substitution can be controlled. nih.gov

Another approach involves the modification of an existing polyfluorinated scaffold. For example, 2,3,5,6-tetrafluorophenol (B1216870) can be synthesized from 1,2,4,5-tetrafluorobenzene (B1209435) by lithiation, reaction with a boronic ester, and subsequent oxidation. google.com This phenol (B47542) could then be converted to the corresponding thioanisole through various established methods, such as Newman-Kwart rearrangement followed by methylation.

Reactivity and Properties: The addition of further fluorine atoms, particularly at the ortho positions, significantly impacts the molecule's conformation and reactivity. Unlike this compound, which prefers a planar conformation, studies have shown that 2,6-difluorothioanisole and 2,3,5,6-tetrafluorothioanisole adopt perpendicular conformations, where the methyl group lies in a plane nearly perpendicular to the aromatic ring. cdnsciencepub.com This conformational change is attributed to steric repulsion between the methyl group and the ortho-fluorine substituents. cdnsciencepub.com

The reactivity of these compounds is also notable. For example, 2,3,5,6-tetrafluorothioanisole has been shown to react with antimony pentafluoride and sulfur to yield bis-(4-methylthiotetrafluorophenyl)-sulfide. molaid.com The polyfluorinated ring can also be further functionalized. Research has demonstrated the synthesis of 3,5-difluorothioanisole-4-boronic acid, a key intermediate for cross-coupling reactions like the Suzuki coupling, from 3,5-difluoro-4-iodoaniline. thieme-connect.comthieme-connect.com

| Compound | Preferred Conformation | Key Synthetic Precursor | Notable Reactivity |

| 2,6-Difluorothioanisole | Perpendicular cdnsciencepub.com | 1,3-Difluorobenzene | Used in synthesis of complex molecules via functionalization. thieme-connect.com |

| 2,3,5,6-Tetrafluorothioanisole | Perpendicular cdnsciencepub.com | Pentafluorobenzene | Reacts with S/SbF₅; undergoes further SNAr. nih.govmolaid.com |

Halo-substituted this compound Derivatives (e.g., 2-Bromo-5-fluorothioanisole, 2,4-Dibromo-5-fluorothioanisole)

The introduction of other halogens, such as bromine, onto the this compound scaffold creates valuable intermediates for organic synthesis, particularly for cross-coupling reactions.

Synthesis: The synthesis of halo-substituted derivatives can be approached in several ways. A direct route to 2-bromo-5-fluorothioanisole involves the methylation of commercially available 2-bromo-5-fluorobenzenethiol. google.com

Alternatively, a multi-step synthesis starting from more common materials is often employed. A well-documented pathway involves the synthesis of 2-bromo-5-fluoroaniline (B94856) as a key intermediate. google.comsigmaaldrich.com This can be achieved by the reduction of 2-bromo-5-fluoronitrobenzene using reagents like iron in acetic acid or catalytic hydrogenation with Raney nickel. google.comgoogle.com The resulting 2-bromo-5-fluoroaniline can then be converted to the target thioanisole. A plausible route is a Sandmeyer-type reaction, where the amine is diazotized and then reacted with a methyl mercaptide source or a related sulfur reagent followed by methylation.

For 2,4-dibromo-5-fluorothioanisole , specific synthetic preparations are less commonly detailed in the literature, though the compound is commercially available. biomall.in Its synthesis can be logically inferred to proceed via the direct bromination of a suitable fluorothioanisole precursor, such as 3-fluorothioanisole, using a brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The directing effects of the fluorine and thiomethyl groups would guide the regioselectivity of the bromination.

Reactivity: The bromine atoms on these derivatives serve as versatile synthetic handles. They readily participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. For example, 2-bromo-5-fluorothioanisole has been utilized in Sonogashira couplings with terminal alkynes to produce substituted alkynyl thioanisoles. google.com These reactions allow for the construction of more complex molecular architectures.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Synthetic Route |

| 2-Bromo-5-fluorothioanisole | 147460-43-3 | 221.10 | Methylation of 2-bromo-5-fluorobenzenethiol. google.com |

| 2,4-Dibromo-5-fluorothioanisole | --- | 299.99 | Plausibly via direct bromination of 3-fluorothioanisole. |

| 2,6-Dibromo-4-fluorothioanisole | 38366-77-7 | 299.99 | Data from commercial sources. |

Exploration of Isosteric and Bioisosteric Analogs

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry and materials science used to modify molecular properties while retaining a key structural or electronic feature. Bioisosteres are atoms or groups that have similar chemical or physical properties, which in turn produce broadly similar biological effects.

In the context of this compound, several isosteric modifications can be explored:

Fluorine Replacement: The fluorine atom can be replaced by other groups of similar size. A direct isostere is a hydrogen atom, yielding 2-thiomethylanisole (thioanisole) . Other halogens like chlorine can also be used, which alters the electronic properties more significantly.

Sulfur Atom Replacement (Classical Isosteres): The sulfur atom can be replaced by other divalent atoms or groups to probe the importance of the thioether linkage.

Oxygen: Replacement with oxygen gives 2-fluoroanisole .

Selenium: Replacement with selenium gives 2-fluoroselenoanisole .

Methylene (B1212753) (CH₂): Replacement with a methylene group yields 2-fluoroethylbenzene .

Methyl Group Replacement: The methyl group can be substituted to alter properties like lipophilicity and metabolic stability. A common replacement is the trifluoromethyl (CF₃) group , which is sterically larger but electronically very different.

Ring Analogs: The entire benzene ring can be replaced with a heteroaromatic ring system to create novel analogs. For example, a pyridine (B92270) ring could be used to create fluoro-methylthiopyridine derivatives, which would introduce a basic nitrogen atom and significantly alter solubility and binding properties. nih.gov

The goal of these replacements is to fine-tune properties such as steric profile, electronic distribution, hydrogen bonding capacity, pKa, and metabolic stability to enhance a desired function.

| Original Group (in this compound) | Potential Isosteric/Bioisosteric Replacement | Resulting Analog Substructure | Rationale for Replacement |

| Fluorine (-F) | Hydrogen (-H) | Thioanisole | Remove electronic effect of fluorine. |

| Fluorine (-F) | Chlorine (-Cl) | 2-Chlorothioanisole | Similar size, different electronegativity. |

| Sulfur (-S-) | Oxygen (-O-) | 2-Fluoroanisole | Classical isostere, alters bond angles and polarity. |

| Sulfur (-S-) | Methylene (-CH₂-) | 2-Fluoroethylbenzene | Removes heteroatom, increases lipophilicity. |

| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | 2-Fluoro-1-(trifluoromethylthio)benzene | Increases metabolic stability and lipophilicity. |

| Benzene Ring | Pyridine Ring | Fluoro(methylthio)pyridine | Modulate solubility, introduce H-bond acceptor. |

Advanced Spectroscopic Characterization and Quantum Chemical Analysis of 2 Fluorothioanisole

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of 2-fluorothioanisole.

Infrared (IR) Spectroscopy Analysis and Assignments

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and determining the structure of molecules by measuring the absorption of infrared radiation. libretexts.orgarcjournals.org In the case of this compound, a nonplanar stable structure was observed for its trans isomer in the ground electronic state (S₀) using Fourier transform infrared (FTIR) spectroscopy. nih.govacs.org This indicates that the molecule does not have a perfectly flat conformation. The complexity of the IR spectrum, particularly in the fingerprint region (1450 to 600 cm⁻¹), provides a unique pattern for the molecule. arcjournals.org While detailed assignments for all bands of this compound are complex, the region from 4000 to 1450 cm⁻¹ typically corresponds to stretching vibrations of diatomic units, which helps in identifying characteristic functional group frequencies. arcjournals.org

Raman Spectroscopy Analysis and Assignments

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the molecule's polarizability. mdpi.comcdnsciencepub.com For this compound, resonance Raman spectroscopy has been particularly useful. stfc.ac.uk This technique allows for the selective enhancement of vibrations coupled to a specific electronic transition, providing insights into the nature of the frontier molecular orbitals. stfc.ac.uk For instance, in related platinum(II) diimine acetylide complexes, resonance Raman spectra have been used to identify the character of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). stfc.ac.uk

Experimental and Calculated Vibrational Frequencies (S₀ and D₀ states)

The vibrational frequencies of this compound have been determined experimentally and corroborated with theoretical calculations, primarily using Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level of theory for the ground state (S₀) and the ground cationic state (D₀). It's a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and improve agreement with experimental values. acs.orguni-rostock.de

Below is a table summarizing some of the experimental and calculated vibrational frequencies for this compound in its S₀ and D₀ states. The assignments are based on Franck-Condon simulations.

| Assignment | S₀ State Frequencies (cm⁻¹) | D₀ State Frequencies (cm⁻¹) | ||

|---|---|---|---|---|

| Calculated | Experimental | Calculated | Experimental | |

| τ(S-CH₃) | - | 32 | - | - |

| γ(C-S) | - | 169 | - | - |

| γ(C-F) | - | - | - | - |

| 6a | - | 373 | - | 411 |

| ν(C-S) | - | - | - | - |

| 1 | - | - | - | - |

Table 1: Experimental and calculated vibrational frequencies (cm⁻¹) in S₀ and D₀ states of this compound. Experimental S₀ frequencies are from R2PI spectra, while D₀ frequencies are from SEVI spectra. Calculated frequencies are from DFT calculations.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within the molecule upon absorption of ultraviolet or visible light.

UV-Vis Absorption Spectroscopy in Solution and Gas Phase

UV-Vis absorption spectroscopy measures the absorption of UV and visible light due to electronic transitions within a molecule. drawellanalytical.com The UV absorption spectrum of this compound has been recorded in n-hexane solution. researchgate.net When comparing the solution-phase spectrum to the gas-phase Resonance Enhanced Multiphoton Ionization (REMPI) spectrum, a small red-shift (bathochromic shift) is observed. researchgate.net This shift is typical when moving from the gas phase to a weakly interacting solvent. researchgate.net The absorption of light in UV-Vis spectroscopy corresponds to the excitation of electrons from the ground state to higher energy molecular orbitals. drawellanalytical.com

Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy

Resonance-Enhanced Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of molecules in the gas phase. nih.govontosight.ai In this method, a molecule first absorbs one photon to reach an excited electronic state (S₁), and a second photon then ionizes the molecule from this excited state. ontosight.ai

For this compound, R2PI spectroscopy has been instrumental in studying its structure in the first excited state (S₁). nih.govacs.org These studies revealed a small tilt in the structure of trans-2-fluorothioanisole in the S₁ state, highlighting the influence of the fluorine substituent on the molecule's geometry upon electronic excitation. nih.govacs.orgresearchgate.net The R2PI spectrum of this compound shows a series of vibronic bands corresponding to transitions from the ground vibrational level of the S₀ state to various vibrational levels of the S₁ state. researchgate.net The band origin (0-0 transition) for the S₁ ← S₀ transition of this compound has been identified at 34974 cm⁻¹. To confirm that the observed vibronic transitions originate from a single isomer, UV-UV depletion spectroscopy has been employed.

The assignments of the vibronic bands in the R2PI spectrum are often aided by Franck-Condon simulations and comparison with data from other techniques like Slow Electron Velocity-map Imaging (SEVI).

| Energy (cm⁻¹) | S₁ Internal Energy (cm⁻¹) | Assignment |

|---|---|---|

| 34974 | 0 | 0₀⁰ |

| 35006 | 32 | τ¹ |

| 35056 | 82 | τ² |

| 35119 | 145 | τ²10b¹ |

| 35143 | 169 | 10a¹ |

| 35165 | 191 | 15¹ |

| 35347 | 373 | 6a¹ |

Table 2: Assignment of S₁ vibronic bands of this compound from the R2PI spectrum.

Vibronic Transitions and Spectral Patterns

Photoelectron Spectroscopy (PES)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the measurement of long-range spin-spin coupling constants, provides powerful insights into the preferred conformations of flexible molecules like this compound in solution. researchgate.netaip.org The analysis focuses on couplings between nuclei that are separated by several bonds, as their magnitude is highly dependent on the dihedral angles separating them. researchgate.netresearchgate.netmiamioh.edu

Table 2: Long-Range Spin-Spin Coupling Constants for Conformational Analysis of Thioanisole (B89551) Derivatives

This table shows selected long-range coupling constants (in Hz) used to investigate the conformational preferences of this compound and related compounds.

| Compound | ⁶JC,H (Hz) | ⁵JC,F (Hz) | Preferred Conformation |

| Thioanisole | -0.147 | N/A | Planar |

| This compound | N/A | 2.37 | Planar (anti favored) |

| 2,6-Difluorothioanisole | N/A | 3.62 | Perpendicular |

| 3,5-Difluorothioanisole | -0.161 | N/A | Planar |

| 2,3,5,6-Tetrafluorothioanisole | N/A | 3.93 | Perpendicular |

Data sourced from reference researchgate.net.

Long-Range Spin-Spin Couplings and Conformational Preferences

Long-range spin-spin coupling constants, particularly those between nuclei separated by several bonds, are sensitive indicators of molecular conformation. In this compound, the coupling over six bonds between the methyl carbon and the para ring proton (⁶J(C,H)) is particularly informative. cdnsciencepub.com Studies have shown that this compound prefers a planar conformation, where all heavy atoms are coplanar. cdnsciencepub.com This preference is driven by the balance between the stabilizing conjugation of the sulfur's lone pair with the aromatic π-system and the steric repulsion between the methyl group and the ortho-fluorine atom. cdnsciencepub.com

| Coupling Constant | Value (at 303 K) | Conformational Implication |

| ⁶J(C,H) | -0.147(3) Hz | Indicates a preference for planar conformations. cdnsciencepub.com |

| ⁴J(C,F) | 2.37(2) Hz | Suggests the anti conformer is favored, separating the methyl and fluorine groups. cdnsciencepub.com |

Variable-Temperature NMR Studies and Rotational Barriers

Variable-temperature (VT) NMR experiments offer a window into the dynamics of molecular motion, such as the rotation around the C(sp²)–S bond. For this compound, VT-NMR studies show that the magnitude of the ⁴J(C,F) coupling constant decreases as the temperature is lowered, reaching approximately 1.45 Hz at 220 K. cdnsciencepub.com This temperature dependence confirms that as thermal energy decreases, the molecule settles more exclusively into its lowest energy conformation, which is the anti-planar form where the carbon and fluorine nuclei are farther apart. cdnsciencepub.com

These experimental data allow for the calculation of the rotational barrier, which is the energy required for the thiomethyl group to rotate from the preferred planar conformation to a perpendicular one. For this compound, the barrier to internal rotation (V₂) has been determined from NMR data, highlighting the energetic preference for the planar structure. cdnsciencepub.com While semi-empirical methods like MNDO and AM1 have given conflicting predictions regarding the preferred conformation (perpendicular vs. planar), the experimental NMR evidence consistently points to a planar preference. cdnsciencepub.comcdnsciencepub.com

| Parameter | Value | Method |

| Rotational Barrier (V₂) | 6.9 kJ/mol | AM1 Calculation cdnsciencepub.com |

| Rotational Barrier (V₂) | 8.4 kJ/mol | MNDO Calculation cdnsciencepub.com |

| Preferred Conformation | anti-planar (φ=180°) | NMR Spectroscopy cdnsciencepub.com |

Chemical Shift as a Conformational Indicator

Nuclear chemical shifts are highly sensitive to the local electronic environment and, by extension, to the molecular conformation. nih.govcsic.es Changes in the conformation of this compound, specifically the dihedral angle of the thiomethyl group relative to the aromatic ring, alter the electronic shielding of the nuclei. researchgate.net While detailed studies focusing solely on chemical shift as a primary indicator for this compound are less common than coupling constant analysis, the principle remains a fundamental aspect of NMR spectroscopy. The chemical shifts of the ring carbons and protons are inherently linked to the orientation of the -SCH₃ group, as this affects the extent of π-conjugation and through-space electronic effects from the sulfur and fluorine atoms. nih.gov Therefore, precise chemical shift measurements can complement coupling constant data in confirming the molecule's conformational preferences. researchgate.netnih.gov

Mass Spectrometry (MS) in Structural Elucidation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. wikipedia.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways:

α-Cleavage: A common fragmentation for thioethers involves the cleavage of the bond alpha to the sulfur atom. This would result in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion at M-15. msu.edu

Loss of the Thioether Group: Cleavage of the C(aryl)-S bond could lead to the loss of the •SCH₃ group, resulting in a fluorophenyl cation.

Rearrangement Reactions: Aromatic compounds can undergo complex rearrangements, potentially involving the fluorine substituent, leading to various smaller fragment ions that can help confirm the substitution pattern of the aromatic ring. libretexts.org

The specific fragmentation pattern provides a fingerprint that helps in the structural confirmation of this compound.

Computational Chemistry and Molecular Modeling

Computational methods, particularly quantum chemical calculations, are indispensable tools for complementing experimental data and providing a deeper understanding of molecular properties. wikipedia.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure and properties of molecules like this compound. nih.gov DFT calculations are used to predict geometries, energies, and spectroscopic parameters. researchgate.net

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis investigates the relationship between a molecule's three-dimensional geometry and its corresponding energy. taltech.ee By mapping these relationships, a potential energy surface (PES) is generated, which is a central concept in computational chemistry for identifying stable molecular structures, known as conformations, that correspond to local energy minima on the surface. taltech.ee

For this compound, studies indicate a preference for planar conformations in its ground state (S₀). cdnsciencepub.com Theoretical calculations using methods like B3LYP and MP2 have determined that in the S₀ state, a trans-planar structure is more stable than a gauche form by approximately 150-170 cm⁻¹. rsc.org This preference for planarity is attributed to the favorable conjugation between the sulfur orbitals and the π-system of the benzene (B151609) ring. cdnsciencepub.com

However, upon electronic excitation to the first excited state (S₁), the molecule undergoes a significant structural change. nih.govacs.org Resonance-enhanced two-photon ionization (R2PI) spectroscopy has revealed a slight tilt in the structure of trans-2-fluorothioanisole in its S₁ state. nih.govresearchgate.net Further computational studies have confirmed that this compound adopts a nonplanar geometry at its S₁ minimum energy. acs.orgresearchgate.net The potential energy curves for the lowest singlet excited states (S₁, S₂, S₃) have been calculated along the S-CH₃ dihedral angle (φ), revealing complex topographies. rsc.orgresearchgate.net The nonplanar geometry in the S₁ state leads to a quasi-degenerate S₁/S₂ crossing seam, which is significantly lower in energy than the planar S₁/S₂ conical intersection and plays a crucial role in the molecule's photodynamics. researchgate.netresearchgate.net Femtosecond wavepacket dynamics simulations have refined the S₁ geometry, indicating an out-of-plane dihedral angle (φ) of the S-CH₃ group of 51° with respect to the molecular plane. acs.org

Evaluation of Steric and Electronic Effects on Conformation

The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects. nih.govresearchgate.net The fluorine atom at the ortho position introduces significant electronic and steric perturbations compared to unsubstituted thioanisole. nih.govresearchgate.net

The electronic effect of the electronegative fluorine substituent involves withdrawing electron density from the σ-framework while donating to the π-system, which can influence the barrier to internal rotation around the S-C(phenyl) bond. cdnsciencepub.com However, the dominant factor in determining the conformation of this compound appears to be steric repulsion. cdnsciencepub.com The preference for a planar anti conformer in the ground state is driven by the need to maximize conjugation while simultaneously minimizing the repulsive steric interaction between the methyl group and the ortho-fluorine atom. cdnsciencepub.com

In the excited S₁ state, the structural changes to a nonplanar geometry are also influenced by these effects. rsc.orgnih.gov The alteration in electronic distribution upon excitation changes the potential energy landscape, leading to the stabilized nonplanar structure. rsc.org This structural change induced by the H/F substitution at the ortho-position has a profound impact on the nonadiabatic dynamics of the molecule, particularly because the S-CH₃ torsional mode is parallel to the coupling vectors at the S₁/S₂ and S₀/S₂ conical intersections. rsc.org

Ab Initio and Post-Hartree-Fock Methods

Ab initio quantum chemistry methods are computational techniques that solve the electronic Schrödinger equation from "first principles," using only fundamental physical constants as input. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational description by considering the average effect of electron-electron repulsion. wikipedia.orgntnu.no

To achieve higher accuracy, post-Hartree-Fock methods are employed. pku.edu.cn These methods, which include techniques like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster (CC) theory, systematically build upon the HF solution to incorporate a more precise treatment of electron correlation—the instantaneous interactions between electrons that the HF method neglects. ru.nlstackexchange.com While HF methods are variational, meaning the calculated energy is always an upper bound to the true energy, many post-HF methods are not strictly variational but offer systematically improvable accuracy. ru.nlstackexchange.com In the study of this compound, a combination of these methods has been utilized. For instance, ground state geometries and energies have been calculated using both the B3LYP density functional theory (DFT) method and the post-Hartree-Fock MP2 method, while more advanced techniques were used for excited states. rsc.org

Coupled-Cluster (e.g., EOM-CCSD) Calculations for Excited States

For the investigation of electronically excited states, Equation-of-Motion Coupled-Cluster (EOM-CC) methods are a powerful and accurate tool. uni-mainz.degaussian.com EOM-CCSD, which includes single and double excitations, provides accuracy comparable to the ground-state CCSD method for excited states and is frequently used to calculate vertical excitation energies, optimized geometries of excited states, and other properties. rsc.orggaussian.commolpro.net

In the specific case of this compound, EOM-CCSD calculations have been instrumental in characterizing its excited states. rsc.orgresearchgate.net Researchers have used EOM-CCSD with the 6-311++G(3df,3pd) basis set to calculate the potential energy curves of the S₁, S₂, and S₃ excited states as a function of the S-CH₃ dihedral angle. rsc.orgresearchgate.net These calculations predicted a nonplanar global minimum for the S₁ state, with a torsional angle of 20°. rsc.org Such high-level computations are crucial for understanding the nonplanar structure and the subsequent nonadiabatic reaction dynamics observed for this molecule. rsc.org The calculations were performed using computational chemistry software packages like Molpro 2010.1. rsc.org

Molecular Dynamics (MD) Simulations

While classical Molecular Dynamics (MD) simulations are not explicitly detailed in the provided sources, the study of the time-dependent evolution of this compound following photoexcitation provides deep insights into its molecular dynamics. The focus has been on quantum wavepacket dynamics and nonadiabatic reaction dynamics. rsc.orgacs.org

Upon excitation, optically-bright bound vibrational states in the S₁ (ππ) state of this compound are strongly coupled to the optically-dark and repulsive S₂ (πσ) state. rsc.orgresearchgate.net This coupling mediates the photodissociation reaction. rsc.org Studies reveal that the reactive flux prepared at specific resonances bifurcates into two distinct reaction pathways, each with different dynamics regarding energy disposal and nonadiabatic transition probability. researchgate.net The nonplanar structure of the S₁ state opens up new nuclear configuration spaces for the reaction dynamics to explore, influencing the nonadiabatic transitions that occur in the strong coupling regime between bound and unbound states. rsc.org The real-time dynamics of femtosecond wavepackets have been used to refine the molecular structures in both the excited (S₁) and cationic (D₀) states, providing a detailed picture of the structural evolution during the reaction. acs.org

Franck-Condon Simulations of Spectroscopic Data

The Franck-Condon principle states that during an electronic transition, the nuclear positions of a molecule remain momentarily fixed because electrons move much faster than nuclei. libretexts.org The intensity of these vibronic transitions is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. libretexts.org Franck-Condon simulations are therefore a vital tool for interpreting and assigning experimental electronic spectra. Current time information in ضبا, SA.researchgate.net

For this compound, Franck-Condon simulations have been successfully used to reproduce and assign the vibronic bands observed in its resonance-enhanced two-photon ionization (R2PI) spectrum. Current time information in ضبا, SA.rsc.org The simulation was performed using the optimized nonplanar geometry of the S₁ state, confirming its tilted structure. rsc.org The agreement between the experimental spectrum and the simulation allows for definitive assignments of the observed vibrational bands to specific normal modes in the S₁ state. rsc.org For example, the simulation helped assign bands at 32, 82, and 169 cm⁻¹ above the electronic origin to specific torsional and other vibrational modes. rsc.org These simulations were performed with software such as FCLabII and Wavepacket 4.7.3, solving the time-independent Schrödinger equation to obtain eigenvalues and eigenfunctions for the potential. Current time information in ضبا, SA.rsc.org

Quantum Beat Frequencies and Wavepacket Dynamics

Quantum beat spectroscopy is a powerful technique for studying the coherent evolution of vibrational wavepackets in real-time. mdpi.comaps.org When a short laser pulse coherently excites a superposition of multiple vibrational eigenstates, the resulting wavepacket oscillates, leading to periodic modulations, or "beats," in the experimental signal. aps.orgaip.org

In studies of this compound, quantum beats have been observed that directly reflect the structural evolution of the molecule in the excited state. mdpi.com The dynamics of femtosecond wavepackets, created by coherent excitation of out-of-plane torsional modes, have been used to precisely map the structural changes. acs.org A key finding for this compound is the observation of an inverted phase in the quantum beat signal. aip.orgresearchgate.net This phase inversion is significant as it indicates that the cation (D₀) has a local potential minimum that is vertically accessed from the S₁ state, distinct from its global minimum geometry. aip.orgresearchgate.net Specifically, while the this compound cation is planar at its global minimum, the wavepacket dynamics reveal a vertical minimum at a dihedral angle of approximately 135° during the D₀ ← S₁ transition. acs.org These observations provide a detailed understanding of the energy flow and structural changes that follow photoexcitation. aip.org

Non-Adiabatic Dynamics and Conical Intersections (S1/S2 and S0/S2)

The photochemical behavior of this compound is profoundly influenced by non-adiabatic dynamics, which govern the transitions between electronic states. These dynamics are primarily dictated by the presence of conical intersections, which are points or seams of degeneracy between potential energy surfaces. In the case of this compound, the critical intersections are between the first (S1) and second (S2) excited singlet states, and subsequently between the ground state (S0) and the S2 state.

The initial photoexcitation promotes the molecule to the optically-bright S1 (ππ) state. However, this state is strongly coupled to the optically-dark S2 (πσ) state, which is repulsive along the S–CH3 bond elongation coordinate. rsc.orgnih.gov This strong coupling facilitates a rapid, non-radiative transition from the bound S1 state to the dissociative S2 state. The geometry of the molecule plays a critical role in this process. While the minimum-energy conical intersection (MECI) for S1/S2 has a planar geometry, this compound adopts a nonplanar structure at its S1 minimum energy. rsc.orgnih.govrsc.org This nonplanar geometry allows access to a quasi-degenerate S1/S2 crossing seam that lies significantly lower in energy than the planar MECI, enabling efficient vibronic coupling even at low internal energies in the S1 state. rsc.orgnih.govrsc.org

Calculations have shown that this quasi-degenerate S1/S2 crossing seam is located approximately 830 cm⁻¹ above the S1 minimum and about 700 cm⁻¹ below the planar MECI. rsc.org The S–CH3 dihedral torsional mode is a key factor, as it is parallel to the coupling vectors for both the S1/S2 and the later-stage S0/S2 conical intersections, highlighting its importance in steering the non-adiabatic transitions. rsc.org After passing through the S1/S2 intersection region, the wave packet propagates on the repulsive S2 potential energy surface, leading to the cleavage of the S–CH3 bond. The dynamics continue until a second conical intersection, S0/S2, is encountered, which facilitates the final transition back to the electronic ground state, yielding the C6H4FS• and •CH3 fragments. nih.gov The quantum-mechanical character of the reactive flux established near the first S1/S2 conical intersection is largely preserved as it travels towards the S0/S2 intersection, due to the ultrafast nature of the S-CH3 bond extension on the repulsive potential energy curve that connects the two intersections. nih.gov

πσ-Mediated Photodissociation Dynamics*

The photodissociation of this compound is a quintessential example of a πσ-mediated reaction. This mechanism is initiated by the absorption of a photon, leading to the population of a bound ππ electronic excited state (S1). Subsequently, the molecule undergoes a non-adiabatic transition to a repulsive πσ* state (S2), which is dissociative with respect to the S–CH3 bond.

The process can be summarized as: 2-FTAs(S0) + hν → 2-FTAs(S1, ππ) → 2-FTAs(S2, πσ) → C6H4FS•(X̃) + •CH3**

A crucial aspect of this dynamic is the surface crossing between the bound S1 (ππ) state and the unbound S2 (πσ) state, which creates resonances in the continuum. rsc.orgnih.gov The optically-bright S1 vibrational states are strongly coupled to the optically-dark S2 state, which is repulsive along the S–CH3 elongation coordinate. rsc.orgnih.gov The efficiency of this coupling is enhanced by the nonplanar geometry of this compound in the S1 state, which provides access to a lower-energy, quasi-degenerate S1/S2 crossing seam. rsc.orgrsc.org As the excitation energy is increased, the coupling from the bound S1 state to the S2 continuum is further facilitated by intramolecular vibrational redistribution (IVR) across numerous degrees of freedom, leading to a rapid increase in the continuum character of the reactive flux. rsc.orgnih.gov

Experimental studies on the related molecule, thioanisole, have shown that this photodissociation can proceed via heavy atom tunneling, particularly from low-lying S1 vibrational levels, due to the presence of the S1/S2 conical intersection and associated saddle points on the dissociation path. rsc.org This underscores the necessity of a quantum mechanical description to fully capture the dynamics of πσ*-mediated processes. rsc.org

Bifurcation Dynamics of Reactive Flux

A key finding in the study of this compound's photodissociation is the experimental observation of the bifurcation of the reactive flux. rsc.org This means that the population excited to the S1 state does not follow a single pathway to dissociation. Instead, the reactive flux, prepared at resonances in the continuum, splits into two distinct reaction channels. These channels exhibit entirely different dynamics concerning energy disposal and the probability of non-adiabatic transitions. rsc.orgnih.gov

The two competing pathways are:

Non-adiabatic Transition: The reactive flux funnels through the conical intersection from the upper adiabatic surface (originating from the S2 state). rsc.orgnih.gov This pathway is analogous to Herzberg's Type-I predissociation (electronic predissociation). nih.gov It is characterized as being a faster process and results in a larger release of translational energy to the fragments. nih.gov

Adiabatic Path: The reactive flux follows a low-lying adiabatic path (the lower adiabat, S1). rsc.orgnih.gov This pathway may involve multiple dynamic saddle points. rsc.org This corresponds to Herzberg's Type-II predissociation (vibrational predissociation). nih.gov

This bifurcation has been characterized in the similar molecule thioanisole, where the Type-II pathway dominates at the S1 zero-point level, but the quantum yield for the Type-I pathway increases sharply as the energy approaches the S1/S2 conical intersection. nih.gov This demonstrates a dynamic resonance for the reactive flux in the immediate vicinity of the conical intersection. nih.gov The existence of these dual, coexisting pathways—adiabatic and non-adiabatic—is a direct consequence of the complex topology of the potential energy surfaces near the conical intersection. rsc.orgresearchgate.net

The table below summarizes the characteristics of the bifurcated reaction pathways observed in the photodissociation dynamics.

| Pathway Characteristic | Channel I (Non-Adiabatic) | Channel II (Adiabatic) |

| Description | Funneling through the conical intersection from the upper adiabat. rsc.org | Following a low-lying adiabatic path. rsc.org |

| Herzberg Analogy | Type-I (Electronic Predissociation) nih.gov | Type-II (Vibrational Predissociation) nih.gov |

| Dissociation Timescale | Faster nih.gov | Slower nih.gov |

| Energy Disposal | Larger translational energy release to fragments. nih.gov | Smaller translational energy release to fragments. nih.gov |

| Dominance | Increases sharply near the S1/S2 conical intersection. nih.gov | Dominant at the S1 zero-point level. nih.gov |

Applications and Advanced Research Directions of 2 Fluorothioanisole

Building Block in Organic Synthesis

The presence of both fluorine and sulfur substituents makes 2-fluorothioanisole a valuable intermediate in the synthesis of complex organic molecules. cymitquimica.com

This compound is a key starting material for the synthesis of functionalized thiophenes and other sulfur-containing heterocycles. derpharmachemica.com Thiophene (B33073) derivatives are significant in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. derpharmachemica.comsapub.org The synthesis of these compounds often involves the construction of the thiophene ring from acyclic precursors or the functionalization of a pre-existing thiophene core. derpharmachemica.commdpi.com

Various synthetic routes are employed to create thiophene rings, including the reaction of dicarbonyl compounds with phosphorus pentasulfide and the Gewald aminothiophene synthesis. derpharmachemica.com The functionalization of the thiophene nucleus can alter the dyeing and fastness properties of thiophene-based dyes. sapub.org

Recent research has focused on developing efficient and selective methods for synthesizing thiophene derivatives, such as the cyclization of functionalized alkynes. mdpi.com These methods allow for the creation of thiophenes with specific substitution patterns in a single, atom-economical step. mdpi.com Furthermore, this compound can be used to synthesize thieno[2,3-b]thiophene (B1266192) motifs, which are of interest as new materials. nih.gov

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.comnumberanalytics.com Fluorine's high electronegativity and small size can enhance a compound's lipophilicity, bioavailability, and metabolic stability. tcichemicals.comnumberanalytics.com Consequently, about 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com

This compound serves as a fluorinated building block for the synthesis of more complex fluorinated molecules. greyhoundchrom.com The synthesis of these compounds can be achieved through various methods, including direct fluorination, nucleophilic fluorination, and electrophilic fluorination. numberanalytics.com The use of fluorinated building blocks like this compound provides a straightforward way to incorporate fluorine into a target molecule without the need for harsh fluorinating agents. tcichemicals.comgreyhoundchrom.com

The table below summarizes some common fluorinating agents and their applications.

| Fluorinating Agent | Type | Application |

| Fluorine gas (F₂) | Direct | Direct fluorination of substrates. numberanalytics.com |

| Hydrogen fluoride (B91410) (HF) | Direct | Direct fluorination of substrates. numberanalytics.com |

| Cesium fluoride (CsF) | Nucleophilic | Reaction with a substrate as a nucleophile. numberanalytics.com |

| Tetrabutylammonium fluoride (TBAF) | Nucleophilic | Reaction with a substrate as a nucleophile. numberanalytics.com |

| Selectfluor | Electrophilic | Reaction with a substrate as an electrophile. numberanalytics.com |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Reaction with a substrate as an electrophile. numberanalytics.com |

Precursor for Functionalized Thiophenes and Heterocycles

Materials Science

The unique electronic and physical properties of this compound and its derivatives make them valuable in the field of materials science, particularly for the development of advanced functional materials. wiseguyreports.comsmolecule.com

This compound and its derivatives serve as precursors for the synthesis of conductive polymers and organic semiconductors. These materials are integral to the field of organic electronics due to their potential applications in a variety of devices. researchgate.net Conductive polymers, or intrinsically conducting polymers (ICPs), are organic materials that can conduct electricity and can be processed with relative ease. wikipedia.org

The synthesis of these polymers can be achieved through methods like chemical polymerization and electropolymerization. researchgate.netencyclopedia.pub Polythiophenes, a class of conductive polymers, have been extensively studied for their use in organic electronics. The introduction of fluorine into these polymers can modulate their electronic properties. tcichemicals.com

The incorporation of this compound derivatives into copolymers can lead to materials with improved thermal and mechanical properties. Copolymers are polymers derived from two or more different monomeric species and can be designed to have specific properties. numberanalytics.com The inclusion of halogenated groups, such as the fluorine in this compound, can enhance the thermal stability of polymers. numberanalytics.com

Research has shown that the introduction of specific functional groups can improve the thermal stability and mechanical strength of copolymers. For instance, fluorene-based thermal rearrangement copolymers have demonstrated excellent gas separation and mechanical properties. nih.gov The thermal stability of copolymers is often evaluated by thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. researchgate.net

The table below presents data on the thermal and mechanical properties of a series of poly(butylene succinate) (PBS) copolyesters.

| Sample | SS (mol%) | Tg (°C) | Tm (°C) | ΔHm (J/g) | Td,max (°C) |

| PBS1 | 0 | -37 | 114 | 85 | 405 |

| PBSxSSy-1 | 1.8 | -36 | 112 | 75 | 398 |

| PBSxSSy-2 | 4.5 | -35 | 110 | 70 | 395 |

| PBSxSSy-3 | 8.2 | -33 | 108 | 65 | 392 |

| PBSxSSy-4 | 14.1 | -32 | 105 | 60 | 390 |

Data adapted from a study on the thermal and mechanical properties of PBS homopolymer and PBSxSSy copolyesters. researchgate.net

Materials derived from this compound are finding applications in organic electronic and photovoltaic devices. Organic electronics is a field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. researchgate.net

Thiazole-based organic semiconductors, for which this compound can be a precursor, have shown high performance in these devices. nih.gov In OPVs, which convert solar energy into electricity, donor-acceptor copolymers are often used. mdpi.comdiva-portal.org The efficiency of these devices is dependent on the morphology of the active layer and the energy levels of the materials used. diva-portal.org The development of new organic semiconductors is a key driver for advancements in this field.

Incorporation into Copolymers for Enhanced Thermal and Mechanical Properties

Medicinal Chemistry Research